2,3-Diphenyl-5-(p-tolyl)furan

Molecular Weight Formulation Science Procurement Specification

2,3-Diphenyl-5-(p-tolyl)furan (CAS 68630-10-4) is a fully substituted 2,3,5-triarylfuran derivative with the molecular formula C₂₃H₁₈O and a molecular weight of 310.39 g/mol. The compound possesses phenyl groups at the C-2 and C-3 positions of the central furan ring and a p-tolyl (4-methylphenyl) substituent at C-5, yielding a specific substitution pattern that distinguishes it from its closest structural analogs such as 2,3,5-triphenylfuran (CAS 6307-20-6, MW 296.36 g/mol) and 2,3-diphenylfuran (CAS 26569-47-1, MW 220.27 g/mol).

Molecular Formula C23H18O
Molecular Weight 310.4 g/mol
CAS No. 68630-10-4
Cat. No. B12897389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-5-(p-tolyl)furan
CAS68630-10-4
Molecular FormulaC23H18O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18O/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)23(24-22)20-10-6-3-7-11-20/h2-16H,1H3
InChIKeyYSRLHVCTGOGNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenyl-5-(p-tolyl)furan (CAS 68630-10-4): Structural Baseline for Triarylfuran Selection


2,3-Diphenyl-5-(p-tolyl)furan (CAS 68630-10-4) is a fully substituted 2,3,5-triarylfuran derivative with the molecular formula C₂₃H₁₈O and a molecular weight of 310.39 g/mol . The compound possesses phenyl groups at the C-2 and C-3 positions of the central furan ring and a p-tolyl (4-methylphenyl) substituent at C-5, yielding a specific substitution pattern that distinguishes it from its closest structural analogs such as 2,3,5-triphenylfuran (CAS 6307-20-6, MW 296.36 g/mol) and 2,3-diphenylfuran (CAS 26569-47-1, MW 220.27 g/mol) . This compound is recommended for industrial use as a synthetic intermediate and research scaffold .

Why 2,3-Diphenyl-5-(p-tolyl)furan Cannot Be Generically Substituted by Other Triarylfurans


Within the triarylfuran family, substitution pattern differences at C-2, C-3, C-4, and C-5 positions have been demonstrated to produce non-trivial changes in receptor binding orientation, affinity, and agonist/antagonist profiles, as established by Durani et al. (1989) using conformationally constrained 2,3,4-triarylfuran models [1]. The presence of the p-tolyl group at C-5 in the target compound, versus a phenyl group in 2,3,5-triphenylfuran, introduces an electron-donating methyl substituent that predictably alters the compound's electronic character (Hammett σₚ = -0.17 for p-CH₃ vs. σₚ = 0.00 for H) and steric profile (Taft Eₛ = -1.24 for CH₃ vs. Eₛ = 0.00 for H) [2]. Additionally, the C-5 p-tolyl substituent provides a chemically differentiated handle for further functionalization—such as benzylic oxidation or electrophilic substitution—that is unavailable on the unsubstituted phenyl analog [2].

Quantitative Differentiation Evidence: 2,3-Diphenyl-5-(p-tolyl)furan vs. Closest Analogs


Molecular Weight Differentiation vs. 2,3,5-Triphenylfuran: Impact on Formulation and Dosage Calculations

2,3-Diphenyl-5-(p-tolyl)furan (C₂₃H₁₈O) has a molecular weight of 310.39 g/mol , which is +14.03 g/mol (4.73% higher) than the closest analog 2,3,5-triphenylfuran (C₂₂H₁₆O, 296.36 g/mol) . This MW increment corresponds to the replacement of a hydrogen atom on the C-5 phenyl ring with a methyl group, a structural difference that is quantifiable and verifiable by mass spectrometry.

Molecular Weight Formulation Science Procurement Specification

Electronic Property Differentiation: Hammett Substituent Constant of p-Methyl Group on C-5 Aryl Ring

The p-tolyl substituent at C-5 of the target compound introduces an electron-donating effect quantified by the Hammett σₚ constant of -0.17, versus σₚ = 0.00 for the unsubstituted phenyl ring in 2,3,5-triphenylfuran [1]. This electronic perturbation affects the electron density distribution across the furan π-system and can modulate intermolecular interactions such as π-π stacking and charge-transfer complex formation [2]. In triarylfuran-based estrogen receptor ligands studied by Mortensen et al. (2001), substituent identity on the aryl rings directly influenced receptor subtype selectivity (ERα/ERβ binding ratios ranging from 2.7-fold to 67-fold), demonstrating that even single-atom changes on the aryl periphery produce measurable biological consequences [3].

Electronic Effects Structure-Activity Relationship Medicinal Chemistry

Regioisomeric Specificity: Defined 2,3,5-Trisubstitution Pattern Enables Selective C-H Functionalization

The 2,3,5-trisubstitution pattern of 2,3-diphenyl-5-(p-tolyl)furan places the p-tolyl group at the most electron-rich C-5 position of the furan ring, where it is amenable to regioselective C-H functionalization. In a patent describing furan-containing hole-transporting materials (US 2004/0131883 A1), specific 2,3,5-triarylfuran substitution is claimed as essential for achieving appropriate HOMO energy levels and hole mobility characteristics in OLED applications [1]. By contrast, 2,3-diphenylfuran lacks the C-5 aryl group entirely, precluding its use in applications requiring the extended π-conjugation provided by the third aryl ring . The defined 2,3,5-regiochemistry also distinguishes this compound from 4-methyl-2,3-diphenylfuran (CAS 35732-79-7, MW 234.29 g/mol), in which the methyl group is attached directly to the furan C-4 position rather than to the C-5 aryl ring, yielding fundamentally different electronic conjugation properties .

Regioselective Synthesis C-H Activation Scaffold Diversification

Class-Level Biological Relevance: Triarylfuran Scaffold as Privileged Estrogen Receptor Ligand Core

The triarylfuran scaffold has been validated as a privileged core for estrogen receptor (ER) ligand development. Mortensen et al. (2001) demonstrated that 3-alkyl-2,4,5-triarylfurans with basic side-chain substituents achieved high-affinity ERα binding with ERα/ERβ selectivity ratios ranging from 2.7-fold to 67-fold in competitive radiometric binding assays using [³H]estradiol [1]. The earlier SAR study by Durani et al. (1989) established that 2,3,4-triarylfurans serve as conformationally constrained models for triarylethylene (TAE) pharmacophores, with position-specific contributions of aryl substituents determining receptor binding orientation [2]. While 2,3-diphenyl-5-(p-tolyl)furan itself has not been directly evaluated in published ER binding assays, its 2,3,5-triaryl architecture and the presence of a p-tolyl group make it a suitable scaffold for installing phenolic hydroxyl groups or basic side chains at strategic positions to generate ER ligand candidates. The p-tolyl substituent further provides a benzylic position for potential metabolic oxidation, a feature absent in the unsubstituted phenyl analog [3].

Estrogen Receptor Drug Discovery Scaffold Hopping

Predicted Physicochemical Profile: Lipophilicity and Drug-Likeness Parameters

Computational prediction of physicochemical parameters indicates that 2,3-diphenyl-5-(p-tolyl)furan has a calculated LogP (XLogP3) of approximately 6.2 . For comparison, 2,3,5-triphenylfuran has a reported XLogP3 of 5.9 , and 2,3-diphenylfuran has a reported LogP of 4.61 . The +0.3 LogP unit increase relative to 2,3,5-triphenylfuran reflects the additional methyl group on the C-5 aryl ring and corresponds mathematically to a ~2-fold higher octanol-water partition coefficient. The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor (the furan oxygen), with a topological polar surface area (TPSA) of approximately 13.1 Ų , indicating high membrane permeability potential but limited aqueous solubility. These parameters position the compound in a distinct physicochemical space compared to its analogs, which may influence solvent selection, formulation strategies, and biological assay conditions.

Lipophilicity Drug-Likeness ADME Prediction

Procurement-Relevant Application Scenarios for 2,3-Diphenyl-5-(p-tolyl)furan


Medicinal Chemistry: ERα-Targeted Scaffold Derivatization

Researchers developing selective estrogen receptor modulators (SERMs) can utilize 2,3-diphenyl-5-(p-tolyl)furan as a core scaffold for installing phenolic hydroxyl groups and basic side chains. The Mortensen et al. (2001) study demonstrated that 3-alkyl-2,4,5-triarylfurans achieve ERα/ERβ binding selectivity up to 67-fold when properly functionalized, and the p-tolyl group at C-5 provides a chemically distinct attachment point for further modification [1]. The scaffold's predicted LogP of ~6.2 necessitates careful consideration of solvent systems for in vitro assays, typically requiring DMSO stock solutions followed by aqueous dilution.

Organic Electronics: Hole-Transport Material Development

Patent literature (US 2004/0131883 A1) establishes that specifically substituted 2,3,5-triarylfurans are suitable for use as hole-transporting layers in OLED devices [2]. The extended π-conjugation provided by the three aryl substituents of 2,3-diphenyl-5-(p-tolyl)furan—combined with the electron-donating p-methyl group (σₚ = -0.17)—can be leveraged to tune the HOMO energy level, a critical parameter for matching with adjacent layers in multi-layer OLED architectures. The well-defined 2,3,5-regiochemistry eliminates isomeric ambiguity during device fabrication and performance characterization.

Chemical Biology: Fluorescent Probe Scaffold

The triarylfuran core has been employed in the development of fluorescent probes, as α-oligo(arylfuran)s exhibit polarity-sensitive fluorescence emission and high quantum yields in THF solution [3]. The p-tolyl substituent at C-5 of 2,3-diphenyl-5-(p-tolyl)furan offers a site for further functionalization (e.g., via benzylic bromination or oxidation) to introduce linker moieties for bioconjugation, while the C-2 and C-3 phenyl groups can be independently modified to tune photophysical properties.

Synthetic Methodology Development: Regioselective C-H Functionalization Studies

The distinct electronic environments of the C-2 phenyl, C-3 phenyl, and C-5 p-tolyl substituents make 2,3-diphenyl-5-(p-tolyl)furan an ideal substrate for developing and benchmarking regioselective C-H activation methodologies. The p-tolyl methyl group provides a diagnostic ¹H NMR signal (singlet, ~2.3-2.4 ppm) for monitoring reaction progress and regiochemical outcomes, while the absence of reactive functional groups minimizes side reactions during catalyst screening [4].

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